![molecular formula C19H27O3P B12515042 Dibutyl [(naphthalen-1-yl)methyl]phosphonate CAS No. 675593-11-0](/img/structure/B12515042.png)
Dibutyl [(naphthalen-1-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl [(naphthalen-1-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl [(naphthalen-1-yl)methyl]phosphonate typically involves the reaction of naphthalen-1-ylmethanol with dibutyl phosphite under acidic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the phosphonate group.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Dibutyl [(naphthalen-1-yl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dibutyl [(naphthalen-1-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to inhibit enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate group.
Comparison with Similar Compounds
- Diethyl [(naphthalen-1-yl)methyl]phosphonate
- Dibutyl [(quinolin-3-yl)methyl]phosphonate
- Dibutyl [(quinolin-2-yl)methyl]phosphonate
Comparison: Dibutyl [(naphthalen-1-yl)methyl]phosphonate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. Compared to its quinoline analogs, the naphthalene derivative exhibits different reactivity and binding affinity towards enzymes. This uniqueness makes it a valuable compound for specific applications in organic synthesis and enzyme inhibition studies.
Properties
IUPAC Name |
1-(dibutoxyphosphorylmethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O3P/c1-3-5-14-21-23(20,22-15-6-4-2)16-18-12-9-11-17-10-7-8-13-19(17)18/h7-13H,3-6,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYLATBNFNIXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90791157 |
Source


|
| Record name | Dibutyl [(naphthalen-1-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90791157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675593-11-0 |
Source


|
| Record name | Dibutyl [(naphthalen-1-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90791157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

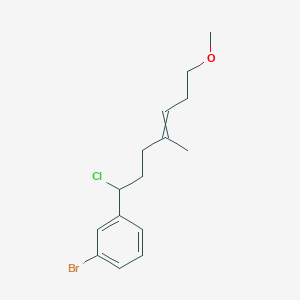
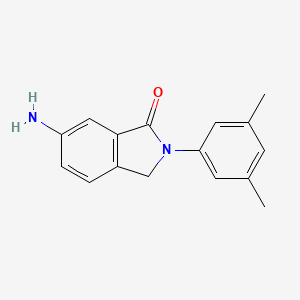
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
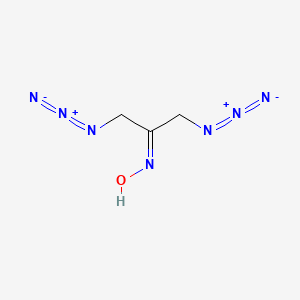
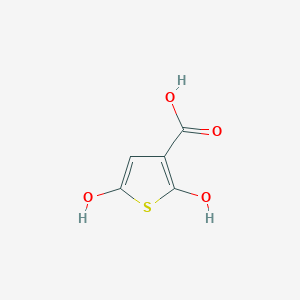
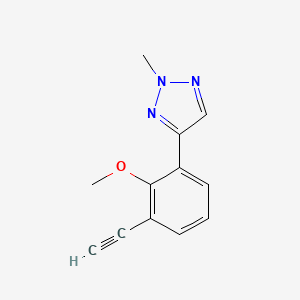
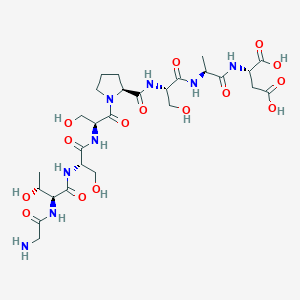
![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)

